N-{4-[(3-Bromophenyl)amino]quinazolin-6-Yl}propanamide
Overview
Description
“N-{4-[(3-Bromophenyl)amino]quinazolin-6-Yl}propanamide” is a non-polymer compound with the molecular formula C17H15BrN4O and a molecular weight of 371.231 . It is a heterocyclic aromatic compound containing a quianazoline moiety substituted by one or more amine groups .
Molecular Structure Analysis
The molecular structure of “N-{4-[(3-Bromophenyl)amino]quinazolin-6-Yl}propanamide” has been analyzed using x-ray diffraction . The compound has been found to covalently link to polymer or other heterogen groups .Physical And Chemical Properties Analysis
“N-{4-[(3-Bromophenyl)amino]quinazolin-6-Yl}propanamide” has a molecular weight of 371.231 and a molecular formula of C17H15BrN4O . It is a non-polymer compound .Scientific Research Applications
EGFR and HER-2 Tyrosine Kinase Inhibition A series of 6-substituted-4-(3-bromophenylamino)quinazoline derivatives, including N-{4-[(3-Bromophenyl)amino]quinazolin-6-yl}propanamide, have been identified as putative irreversible inhibitors of EGFR and HER-2 tyrosine kinases. These compounds were prepared by acylation of 6-amino-4-(3-bromophenylamino)quinazoline with unsaturated acid chlorides or mixed anhydrides. Their design aims at improving water solubility and biological properties, making them candidates for enhanced antitumor activity. Molecular modeling and experimental evidence suggest these inhibitors interact covalently with the target enzymes. Notably, one compound demonstrated excellent oral activity in a human epidermoid carcinoma xenograft model in nude mice, indicating its potential for cancer treatment (Tsou et al., 2001).
Antiviral Applications The synthesis of (quinazolin-4-ylamino)methyl-phosphonate derivatives via microwave irradiation has been explored for antiviral applications. These compounds were synthesized from substituted-2-aminobenzonitrile and showed weak to good anti-Tobacco mosaic virus (TMV) activity. This suggests a potential for these derivatives in antiviral therapies, highlighting the versatility of quinazolin-4-yl derivatives in treating different diseases (Luo et al., 2012).
Antifungal and Antimicrobial Activities 3-Alkylquinazolin-4-one derivatives have been synthesized and tested for their antifungal activities. For example, 6-bromo-3-propylquinazolin-4-one demonstrated significant antifungal properties, indicating the potential for these compounds in developing new antifungal agents. This suggests that modifications to the quinazolin-4-one scaffold can lead to compounds with specific biological activities, useful in addressing fungal infections (Ouyang et al., 2006).
Antitumor Agent Development Further modification of the quinazolin-4-one structure has led to the development of water-soluble analogues of CB30865, a quinazolin-4-one-based antitumor agent. These compounds exhibit high growth-inhibitory activity and possess unique biochemical characteristics such as delayed, non-phase specific, cell-cycle arrest. Their enhanced water solubility and cytotoxicity suggest these analogues' potential for in vivo evaluation and therapeutic applications in cancer treatment (Bavetsias et al., 2002).
properties
IUPAC Name |
N-[4-(3-bromoanilino)quinazolin-6-yl]propanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN4O/c1-2-16(23)21-13-6-7-15-14(9-13)17(20-10-19-15)22-12-5-3-4-11(18)8-12/h3-10H,2H2,1H3,(H,21,23)(H,19,20,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUPUZEMRHDROEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC2=C(C=C1)N=CN=C2NC3=CC(=CC=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[(3-Bromophenyl)amino]quinazolin-6-Yl}propanamide |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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